2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2,6-dimethylphenyl)acetamide
Description
This compound belongs to the thiazolo[4,5-d]pyrimidine class, characterized by a fused thiazole-pyrimidine core. Its structure includes a 4-chlorophenyl substituent at position 3, a thioxo group at position 2, and a thioacetamide moiety linked to a 2,6-dimethylphenyl group. The presence of sulfur atoms and aromatic substituents enhances its reactivity and binding affinity to biological targets, though specific pharmacological data for this compound remain underexplored in the provided literature.
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S3/c1-11-4-3-5-12(2)16(11)23-15(27)10-30-20-24-18-17(19(28)25-20)31-21(29)26(18)14-8-6-13(22)7-9-14/h3-9H,10H2,1-2H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIWNVNJCCKMRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).
Mode of Action
This compound has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR. It competes with ATP for binding to the tyrosine kinase domain of the EGFR, thereby inhibiting receptor autophosphorylation and downstream signaling.
Biochemical Pathways
The compound’s interaction with EGFR affects multiple downstream biochemical pathways. One of the key pathways is the RAS/RAF/MEK/ERK pathway , which is involved in cell cycle regulation. By inhibiting EGFR, the compound can disrupt this pathway, leading to cell cycle arrest.
Pharmacokinetics
In silico admet studies were performed to explore drug-likeness properties. These studies typically evaluate absorption, distribution, metabolism, excretion, and toxicity properties of the compound.
Result of Action
The compound has been found to exhibit moderate antiproliferative activity against various human tumor cell lines. It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects. Additionally, it upregulates the level of caspase-3, a key executor of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Core Modifications
Key structural analogs differ in substituents, ring fusion positions, and functional groups:
Key Observations :
- Ring Fusion : Thiazolo[4,5-d]pyrimidines (target compound, ) exhibit planar structures, while thiazolo[3,2-a]pyrimidines (e.g., ) adopt puckered conformations, affecting molecular packing and solubility.
- Substituent Effects: Bulkier groups (e.g., chromenone in ) reduce solubility but enhance π-π stacking, whereas electron-withdrawing groups (e.g., 4-chlorophenyl in the target compound) increase electrophilicity.
Physicochemical Properties
Q & A
Q. How to integrate AI-driven predictive models into toxicity profiling?
- Methodological Answer: Train neural networks on Tox21 datasets to predict hepatotoxicity/neurotoxicity endpoints. For example, PubChem’s InChI-based descriptors (e.g., GTQQWWSFTGMJAD) enable structure-activity relationship (SAR) modeling for thioacetamide derivatives . Validate with organ-on-chip assays to bridge in silico-in vitro gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
